N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O7S/c1-30-17-5-3-16(4-6-17)11-12-23-21(26)22(27)24-15-20-25(13-14-32-20)33(28,29)19-9-7-18(31-2)8-10-19/h3-10,20H,11-15H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYTWPHQWYKERG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide typically involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties and reactivity.
Reduction: Reduction reactions can be used to convert specific functional groups into more reactive forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism of action of N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting various cellular pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Core Heterocycle Variations
- Target Compound : 1,3-Oxazolidin-2-yl ring .
- N-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide : Features a six-membered 1,3-oxazinan-2-yl ring, enhancing conformational flexibility compared to the five-membered oxazolidine .
- N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide : Replaces oxazolidine with a thiazolo-triazole system, introducing π-conjugation and altered electronic properties .
Substituent Analysis
Key Observations :
- Methoxy groups (e.g., 4-methoxyphenyl) enhance hydrophilicity compared to halogens (Cl, F) or alkyl chains .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
- 1H-NMR : Methoxy protons resonate at ~3.8 ppm; sulfonyl-adjacent methylenes show deshielding (~4.0–4.5 ppm) .
- 13C-NMR : Oxazolidine carbons appear at 60–70 ppm, while sulfonyl-attached carbons are downfield (~125–140 ppm) .
Physicochemical and Functional Implications
Tables and spectral data referenced herein provide a foundation for rational design of ethanediamide derivatives with tailored properties.
Biological Activity
N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a synthetic compound with potential biological activity. Its molecular formula is , and it has a molecular weight of 507.6 g/mol. The compound's structural complexity suggests various mechanisms of action that may contribute to its biological effects.
Chemical Structure
The compound features an oxazolidin ring, a methoxybenzenesulfonyl group, and an ethanediamide moiety, which are crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor of certain proteases, potentially impacting pathways involved in disease processes. The sulfonamide group is known for its ability to form hydrogen bonds, which can enhance binding affinity to target proteins.
In Vitro Studies
Recent studies have evaluated the compound's inhibitory effects on various enzymes. For instance, it has shown promising results in inhibiting the SARS-CoV 3CL protease, a critical enzyme for viral replication. The inhibition was assessed using fluorometric assays, revealing IC50 values that indicate its potency as an inhibitor.
Table 1: Inhibition Potency of this compound
Case Studies
- SARS-CoV Inhibition : In a study focused on the development of protease inhibitors for SARS-CoV, this compound was synthesized and subjected to biological evaluation. The results indicated significant inhibition of the viral protease, highlighting its potential as a therapeutic agent against viral infections .
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound have suggested that it may exhibit activity against certain bacterial strains. Further studies are required to elucidate its spectrum of activity and mechanism .
Synthesis and Characterization
The synthesis of this compound involves several steps, including the reaction between 4-methoxybenzenesulfonyl chloride and appropriate amines under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
Future Directions
Ongoing research aims to explore the full pharmacological profile of this compound, including:
- Mechanistic Studies : Detailed investigations into how the compound interacts with its molecular targets.
- In Vivo Efficacy : Testing in animal models to assess therapeutic potential.
- Structure-Activity Relationship (SAR) : Modifying structural components to enhance efficacy and reduce toxicity.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound with high purity?
Answer:
The synthesis involves multi-step organic reactions, including sulfonylation, oxazolidine ring formation, and amide coupling. Key steps include:
- Sulfonyl Group Introduction : React 4-methoxybenzenesulfonyl chloride with an oxazolidine precursor under basic conditions (e.g., K₂CO₃/DMF) to form the sulfonylated oxazolidine intermediate .
- Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to couple the oxazolidine intermediate with the ethanediamide linker and 4-methoxyphenethylamine. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:1) and purify via column chromatography .
- Purity Validation : Confirm structure and purity using ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC (>95% purity) .
Advanced: How can reaction conditions be optimized for introducing the 4-methoxybenzenesulfonyl group?
Answer:
Optimization strategies include:
- Solvent Selection : DMF or dichloromethane (DCM) improves sulfonyl chloride solubility and reaction homogeneity .
- Base Screening : Test organic bases (e.g., triethylamine) vs. inorganic bases (e.g., K₂CO₃) to minimize side reactions. K₂CO₃ in DMF at 0–25°C reduces hydrolysis .
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the oxazolidine nitrogen .
- Kinetic Monitoring : Employ in-situ FTIR or LC-MS to track sulfonylation efficiency and adjust stoichiometry dynamically .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Structural Elucidation :
- NMR Spectroscopy : ¹H NMR (δ 7.6–7.8 ppm for sulfonyl aromatic protons; δ 4.2–4.5 ppm for oxazolidine methylene) .
- Mass Spectrometry : HRMS (expected [M+H]⁺ ~550–560 Da) .
- Purity Assessment :
- HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), retention time ~12–14 min .
- Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry of the oxazolidine ring .
Advanced: How can solubility challenges in biological assays be addressed?
Answer:
- Co-Solvent Systems : Use DMSO/PEG 400 (1:4 v/v) to solubilize the compound while maintaining cell viability .
- Prodrug Strategy : Introduce ionizable groups (e.g., phosphate esters) on the methoxy or sulfonyl moieties to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release in pharmacokinetic studies .
Advanced: How to design SAR studies targeting the oxazolidine and sulfonyl pharmacophores?
Answer:
- Oxazolidine Modifications :
- Replace the 4-methoxybenzenesulfonyl group with 4-nitro or 4-fluoro analogs to evaluate electron-withdrawing effects on bioactivity .
- Test enantiopure oxazolidine derivatives (R vs. S configurations) for stereospecific interactions .
- Amide Linker Variations :
- Substitute ethanediamide with malonamide or succinamide to alter conformational flexibility .
- Biological Assays :
- Screen analogs against target enzymes (e.g., bacterial transpeptidases) using fluorescence polarization assays .
Basic: What are the stability considerations for long-term storage?
Answer:
- Degradation Pathways : Hydrolysis of the oxazolidine ring under acidic conditions (pH < 5) or photodegradation of the sulfonyl group .
- Storage Recommendations :
- Lyophilize and store at -20°C under argon.
- Use amber vials to prevent UV-induced decomposition .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Assay Standardization :
- Normalize cell viability assays (MTT vs. resazurin) and enzyme inhibition protocols (IC₅₀ vs. Ki) .
- Meta-Analysis :
- Orthogonal Validation :
- Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .
Advanced: What computational methods support mechanistic studies of this compound?
Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with bacterial penicillin-binding proteins (PBPs). Key residues: Ser403, Lys406 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess oxazolidine ring flexibility in aqueous vs. membrane environments .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and sulfonyl group charge density to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
